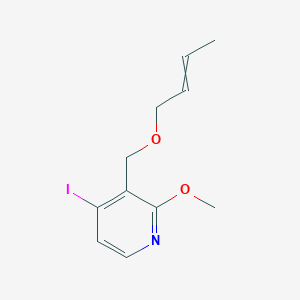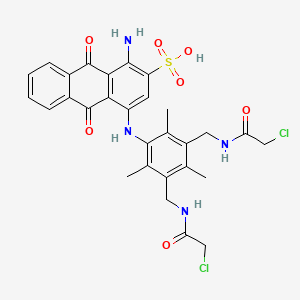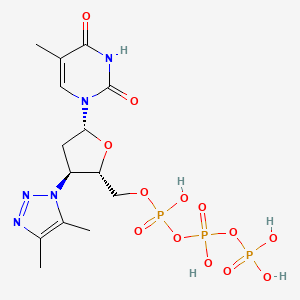
ethane;1H-pyridine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethane;1H-pyridine-2-thione, also known as 2(1H)-pyridinethione, is a heterocyclic compound with the molecular formula C5H5NS. It is characterized by a pyridine ring with a thione group at the second position. This compound is known for its diverse chemical reactivity and has found applications in various fields including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-pyridinethione typically involves the reaction of acetylacetone with dimethylformamide dimethyl acetal (DMFDMA) to form an enamine, which then reacts with cyanothioacetamide to yield the desired pyridinethione . Another method involves the reaction of chalcones with thiourea in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production of 2(1H)-pyridinethione may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2(1H)-pyridinethione undergoes various types of chemical reactions including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thione sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or arylated pyridinethione derivatives.
科学的研究の応用
2(1H)-pyridinethione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It has been studied for its antibacterial, antifungal, and anticancer properties.
作用機序
The mechanism of action of 2(1H)-pyridinethione involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to generate reactive oxygen species (ROS) that damage bacterial cell membranes and DNA . In anticancer applications, it induces apoptosis in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
Similar Compounds
2-Mercaptopyridine: Similar in structure but with a thiol group instead of a thione group.
2-Thiopyridone: Another structural analog with a thione group at the second position.
Pyridine-2-thiol: Similar compound with a thiol group at the second position.
Uniqueness
2(1H)-pyridinethione is unique due to its bifunctional nature, allowing it to act as both a nucleophile and an electrophile in various chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and pharmaceutical research .
特性
分子式 |
C7H11NS |
|---|---|
分子量 |
141.24 g/mol |
IUPAC名 |
ethane;1H-pyridine-2-thione |
InChI |
InChI=1S/C5H5NS.C2H6/c7-5-3-1-2-4-6-5;1-2/h1-4H,(H,6,7);1-2H3 |
InChIキー |
PXWVMOBGQJPORK-UHFFFAOYSA-N |
正規SMILES |
CC.C1=CC(=S)NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



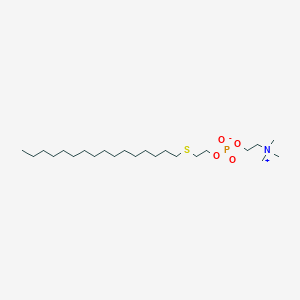
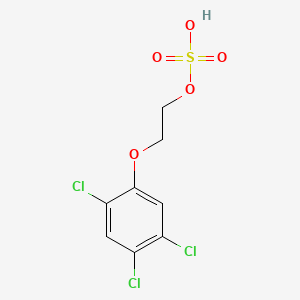
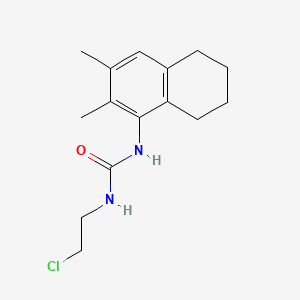
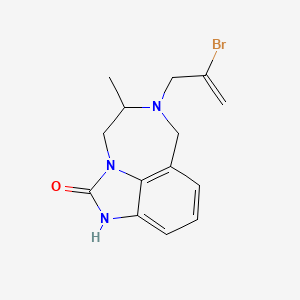
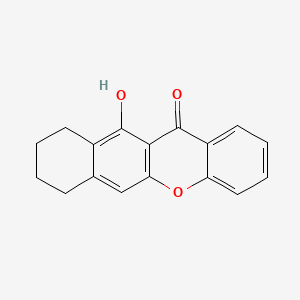
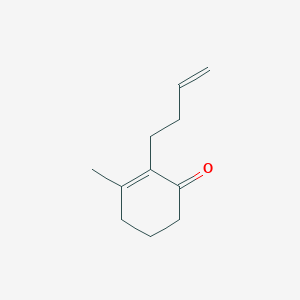
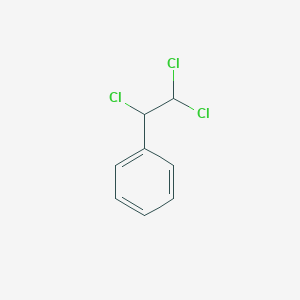
![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide](/img/structure/B12810984.png)
